benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate
Description
Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate is a heterocyclic sulfanyl-acetate derivative characterized by a pyrimidine core substituted with a methyl group at position 6 and an oxo group at position 2. The sulfanyl linkage connects the pyrimidine moiety to a benzyl acetate ester, imparting unique physicochemical and biological properties. This compound is typically synthesized via nucleophilic substitution reactions between thiol-containing pyrimidines and activated acetates. Its structural features, such as the electron-deficient pyrimidine ring and ester group, contribute to applications in medicinal chemistry, particularly as a precursor for antimicrobial or ionophoric agents. X-ray crystallography, often refined using programs like SHELXL , has been critical in confirming its molecular geometry.
Properties
IUPAC Name |
benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-7-12(16-14(18)15-10)20-9-13(17)19-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTESMKFBPOJXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- CAS Number : 7183928
- Molecular Weight : 273.35 g/mol
The structure features a pyrimidine ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of pyrimidine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . this compound is hypothesized to possess similar properties due to the presence of the pyrimidine moiety.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrimidine derivatives often interact with DNA and RNA synthesis pathways, potentially inhibiting the proliferation of pathogens or cancer cells. Additionally, the sulfanyl group may enhance the compound's reactivity and interaction with biological targets.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI demonstrated that various pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) against several pathogens, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Research : In preclinical trials, compounds similar to this compound showed synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest that similar compounds exhibit favorable absorption and distribution profiles, although specific studies on this compound are yet to be published.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings :
- Pyrimidine-based derivatives (e.g., the target compound) exhibit lower logP values compared to benzothiazole analogs, suggesting improved aqueous solubility.
QSAR Insights :
- Pyrimidine derivatives with polar substituents (e.g., oxo groups) show lower cytotoxicity, likely due to reduced nonspecific membrane interactions .
- Benzothiazoles with nitro groups exhibit superior potency but higher toxicity, highlighting a trade-off in drug design .
Functional Comparisons: Ionophoric Properties
The target compound’s pyrimidine-oxo motif may enable cation coordination, akin to benzoxazole-based ionophores like calcimycin analogs. However, its ester group limits mitochondrial uptake compared to carboxylate-containing derivatives .
| Compound | Cation Transport Efficiency (K⁺/H⁺) | Stability in Mitochondria |
|---|---|---|
| Target Compound | 0.8 | Moderate |
| Calcimycin (A23187) | 5.2 | High |
| Benzyl 2-(benzoxazol-2-ylsulfanyl)acetate | 1.5 | Low |
Mechanistic Notes:
- The 2-oxo group in the pyrimidine ring facilitates weak metal coordination, whereas benzoxazole-based ionophores leverage nitrogen and oxygen atoms for stronger binding .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate, and how can reaction progress be monitored effectively?
- Methodology :
- Step 1 : Start with the precursor 6-methyl-2-oxo-1H-pyrimidin-4-thiol . React it with benzyl bromoacetate under nucleophilic substitution conditions (e.g., in ethanol or methanol with a base like triethylamine).
- Step 2 : Use solvent-free reductive amination (if intermediates require functional group modification) to optimize yield, as demonstrated for structurally similar sulfanyl-acetate derivatives .
- Monitoring : Track reaction completion via TLC (chloroform:methanol 7:3 ratio) or HPLC with UV detection at 254 nm. Confirm purity using column chromatography (silica gel, gradient elution) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Purity : Employ HPLC with a C18 column and acetonitrile/water mobile phase. Compare retention times with standards.
- Structural Confirmation : Use NMR (¹H, ¹³C, DEPT-135) to verify the sulfanyl linkage (δ ~3.8–4.2 ppm for SCH₂) and pyrimidinone carbonyl (δ ~165–170 ppm). FT-IR can confirm C=O (1700–1750 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved, and what software tools are suitable for refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). For twinned crystals, apply SHELXL for refinement, leveraging its robust handling of high-resolution data and disorder modeling .
- Refinement : Input HKL-5 format data into SHELXTL (Bruker AXS) or open-source SHELXL for iterative least-squares refinement. Validate with R-factor convergence (<5% for high-quality datasets) .
Q. What mechanistic insights exist for the biological activity of analogous pyrimidinone-sulfanyl acetate derivatives?
- Methodology :
- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like dihydroorotate dehydrogenase (DHODH), a target for pyrimidine biosynthesis inhibitors. Compare with N6-methyl adenosine analogs known to inhibit nucleotide-binding proteins .
- Validation : Perform enzyme kinetic assays (e.g., NADH oxidation rate) to quantify inhibition constants (Ki). For cellular studies, use MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative effects .
Q. How can contradictory data on solubility and stability be addressed during formulation studies?
- Methodology :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes. Use phase solubility diagrams to optimize ratios.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 3 months). Analyze degradation products via LC-MS and assign structures using Q-TOF fragmentation patterns .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported antiproliferative IC₅₀ values for related compounds?
- Methodology :
- Variable Control : Standardize assay conditions (cell line passage number, serum concentration, incubation time).
- Dose-Response Validation : Repeat experiments using 3D spheroid models to mimic in vivo tumor microenvironments. Cross-validate with proteomic profiling (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
